1,4-DI[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1,4-BUTANEDIONE
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Overview
Description
1,4-DI[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1,4-BUTANEDIONE is a complex organic compound featuring two 3,4-dihydro-1(2H)-quinolinyl groups attached to a 1,4-butanedione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-DI[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1,4-BUTANEDIONE typically involves the following steps:
Formation of 3,4-Dihydro-1(2H)-Quinolinyl Groups: This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as sodium borohydride or lithium aluminum hydride.
Attachment to 1,4-Butanedione: The 3,4-dihydro-1(2H)-quinolinyl groups are then attached to a 1,4-butanedione backbone through a condensation reaction, often facilitated by acid or base catalysts under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
1,4-DI[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1,4-BUTANEDIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: The quinolinyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1,4-DI[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1,4-BUTANEDIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,4-DI[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1,4-BUTANEDIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler analog with a single quinoline ring.
Dihydroquinoline: A partially saturated derivative of quinoline.
1,4-Butanedione: The backbone structure without the quinolinyl groups.
Uniqueness
1,4-DI[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1,4-BUTANEDIONE is unique due to the presence of two 3,4-dihydro-1(2H)-quinolinyl groups, which confer distinct chemical and biological properties. This structural complexity allows for a broader range of applications and interactions compared to simpler analogs.
Properties
IUPAC Name |
1,4-bis(3,4-dihydro-2H-quinolin-1-yl)butane-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c25-21(23-15-5-9-17-7-1-3-11-19(17)23)13-14-22(26)24-16-6-10-18-8-2-4-12-20(18)24/h1-4,7-8,11-12H,5-6,9-10,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSDRZVXXGYGFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CCC(=O)N3CCCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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